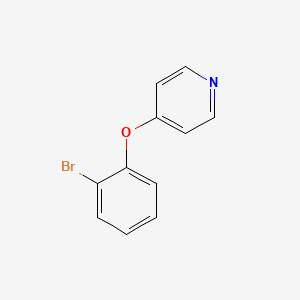

4-(2-Bromophenoxy)pyridine

Descripción

Significance of Pyridine (B92270) and Phenoxy Moieties in Chemical Science

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. rsc.orgtandfonline.comrsc.org It is a structural component in numerous pharmaceuticals and natural products, including several vitamins. tandfonline.comrsc.org The nitrogen atom in the pyridine ring can form hydrogen bonds and act as a ligand for metal catalysts, influencing the compound's biological activity and reactivity. nih.gov Pyridine derivatives are integral to the development of drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgnih.gov

Similarly, the phenoxy group is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in many FDA-approved drugs. ub.edusemanticscholar.orgresearchgate.netresearchgate.net This moiety can engage in crucial interactions, such as π-π stacking and hydrophobic interactions, with biological targets. ub.eduresearchgate.net The ether linkage in the phenoxy group can also influence a molecule's conformational flexibility and electronic properties. ub.edu The incorporation of a phenoxy group can be a key factor in enhancing the biological activity and selectivity of a compound. ub.edusemanticscholar.org

Overview of 4-(2-Bromophenoxy)pyridine as a Research Target

This compound integrates the advantageous structural features of both pyridine and phenoxy groups. The presence of a bromine atom on the phenoxy ring further enhances its utility as a versatile intermediate in organic synthesis. The bromine atom serves as a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This strategic placement of a reactive halogen atom makes this compound a valuable building block in the synthesis of targeted molecules for academic investigation.

Scope and Objectives of Academic Investigations

Academic research involving this compound and its derivatives primarily focuses on several key areas:

Synthesis and Methodology Development: A significant portion of research is dedicated to the efficient synthesis of this compound and the development of novel synthetic methodologies that utilize this compound as a precursor.

Medicinal Chemistry: Researchers are exploring the potential of derivatives of this compound as therapeutic agents, particularly in the development of new anticancer and antimicrobial drugs. nih.govresearchgate.netnih.gov

Materials Science: The structural and electronic properties of molecules derived from this compound are being investigated for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other functional materials.

Detailed Research Findings

Academic studies have reported on the synthesis and characterization of various compounds structurally related to this compound. These investigations provide valuable insights into the reactivity and potential applications of this chemical entity.

One area of investigation involves the use of related bromophenyl pyridine derivatives in the synthesis of more complex heterocyclic systems. For instance, derivatives of bromophenyl pyridine have been utilized as key intermediates in the preparation of substituted terpyridines and bipyridines, which are important ligands in coordination chemistry and have applications in materials science and catalysis. ub.edu

Furthermore, research into pyridine-based aromatase inhibitors for the treatment of hormone-dependent breast cancer has highlighted the importance of the pyridine scaffold in designing potent and selective therapeutic agents. nih.gov While not directly focused on this compound, these studies underscore the significance of the broader class of substituted pyridines in medicinal chemistry.

The following tables summarize representative data from academic literature on compounds that are structurally related to this compound, illustrating the types of characterization data that are crucial in academic research.

Table 1: Spectroscopic Data for a Related Phenylpyridine Derivative

| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | Reference |

| 4-(4-Bromophenyl)-2,6-diphenylpyridine | 8.19-8.17 (m, 4H), 7.80 (s, 2H), 7.63 (d, J = 8.8 Hz, 2H), 7.57 (d, J = 8.4 Hz, 2H), 7.52-7.49 (m, 4H), 7.45 (d, J = 7.2 Hz, 2H) | 157.6, 148.9, 139.3, 137.9, 132.2, 129.1, 128.7, 127.1, 123.4, 116.7 | rsc.org |

Table 2: Crystallographic Data for a Substituted Bromophenyl Pyridine

| Parameter | Value | Reference |

| Compound | 4-(4-Bromophenyl)-2,6-diphenylpyridine | nih.gov |

| Molecular Formula | C₂₃H₁₆BrN | nih.gov |

| Molecular Weight | 386.28 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.9837 (4) | nih.gov |

| b (Å) | 21.5202 (10) | nih.gov |

| c (Å) | 9.6108 (4) | nih.gov |

| β (°) | 105.5940 (10) | nih.gov |

| Volume (ų) | 1789.67 (14) | nih.gov |

These data are fundamental for confirming the structure and purity of synthesized compounds and for understanding their three-dimensional arrangement, which is critical for designing molecules with specific functions.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-bromophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYSHVVIBUCHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Synthesis of 4 2 Bromophenoxy Pyridine and Derivatives

Established Synthetic Pathways for 4-(2-Bromophenoxy)pyridine

The most traditional and well-established method for the synthesis of diaryl ethers, including this compound, is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) or phenoxide.

Precursor Synthesis and Functional Group Transformations

The primary precursors for the synthesis of this compound via the Ullmann condensation are a 4-halopyridine derivative and 2-bromophenol (B46759).

4-Halopyridine Synthesis : 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) are common starting materials. 4-chloropyridine hydrochloride can be prepared from pyridine (B92270) N-oxide by treatment with phosphoryl chloride (POCl₃). The free base is then obtained by neutralization.

2-Bromophenol Synthesis : 2-bromophenol is typically synthesized by the direct bromination of phenol using a brominating agent like bromine (Br₂) in a suitable solvent. Careful control of stoichiometry and reaction conditions is necessary to favor mono-bromination and achieve regioselectivity for the ortho position.

Functional group transformations on these precursors prior to the coupling reaction allow for the synthesis of a wide range of derivatives. For instance, introducing electron-withdrawing or electron-donating groups onto either the pyridine or phenol ring can be accomplished using standard aromatic chemistry, which in turn can influence the reactivity of the precursors and the properties of the final product.

Reaction Conditions and Optimization

The classical Ullmann condensation for diaryl ether synthesis is known for requiring harsh reaction conditions. wikipedia.orgorganic-chemistry.org Traditionally, the reaction involves stoichiometric amounts of copper powder or copper salts at high temperatures. wikipedia.org

Key parameters for optimization include:

Catalyst : While copper metal powder was used historically, modern Ullmann-type reactions often employ copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), which exhibit better solubility and reactivity. mdpi.com The use of copper nanoparticles has also been explored to improve catalytic efficiency.

Base : A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (B78521) (KOH).

Solvent : High-boiling point, polar aprotic solvents are necessary to facilitate the reaction and dissolve the reactants. These include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), nitrobenzene, or pyridine itself. wikipedia.org

Temperature : The reaction typically requires high temperatures, often exceeding 150-210 °C, to proceed at a reasonable rate. wikipedia.org

Optimization efforts have focused on the use of ligands, such as 1,10-phenanthroline (B135089) or amino acids, which can chelate to the copper center, increase its catalytic activity, and allow the reaction to proceed under milder temperatures. wikipedia.org

Table 1: Typical Reaction Conditions for Ullmann Condensation

| Parameter | Description | Common Examples |

|---|---|---|

| Pyridine Substrate | The electrophilic partner, typically a 4-halopyridine. | 4-chloropyridine, 4-bromopyridine |

| Phenol Substrate | The nucleophilic partner. | 2-bromophenol |

| Copper Source | Catalyst for the C-O bond formation. | Cu powder, CuI, Cu₂O, CuBr |

| Base | Required for deprotonation of the phenol. | K₂CO₃, Cs₂CO₃, KOH, NaH |

| Solvent | High-boiling polar aprotic solvent. | Pyridine, DMF, NMP, DMSO |

| Temperature | Typically high temperatures are required. | 150 - 220 °C |

Palladium-Catalyzed Coupling Reactions in Synthesis of Bromophenoxypyridines

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives to the Ullmann condensation for forming C-O and C-N bonds. These methods generally offer milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org

C-O Cross-Coupling Strategies

The palladium-catalyzed synthesis of diaryl ethers, often referred to as the Buchwald-Hartwig etherification, is a highly effective method for constructing the this compound scaffold. This reaction couples an aryl halide or triflate with an alcohol or phenol. wikipedia.orgorganic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are required to promote the reductive elimination step, which is often the rate-limiting step for C-O bond formation.

Table 2: Key Components for Palladium-Catalyzed C-O Cross-Coupling

| Component | Role | Common Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | XantPhos, Josiphos-type ligands, Buchwald biaryl phosphine ligands |

| Base | Deprotonates the phenol; must be strong and non-nucleophilic. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Typically an aprotic solvent. | Toluene, Dioxane, THF |

| Temperature | Milder than Ullmann, often in the range of 80-110 °C. | 80 - 110 °C |

C-N Cross-Coupling Approaches

The Buchwald-Hartwig amination provides a powerful tool for synthesizing derivatives of this compound. wikipedia.orglibretexts.org In this context, the pre-formed 4-(2-bromo phenoxy)pyridine molecule can serve as the aryl bromide substrate for a subsequent C-N cross-coupling reaction. This allows for the introduction of a wide variety of nitrogen-based functional groups at the 2-position of the phenoxy ring.

The reaction couples the aryl bromide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This approach is highly valuable for building molecular complexity and accessing a diverse library of analogues for structure-activity relationship studies. The conditions are similar to those for C-O coupling, though the optimal choice of ligand may differ depending on the specific amine being coupled. Ligands such as XantPhos, BrettPhos, and RuPhos have proven highly effective for these transformations. chemrxiv.orgrug.nl

Table 3: Components for Palladium-Catalyzed C-N Cross-Coupling for Derivative Synthesis

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | The electrophilic substrate for amination. | This compound |

| Nitrogen Nucleophile | The amine to be coupled. | Primary amines, secondary amines, amides, anilines |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts |

| Phosphine Ligand | Crucial for catalyst activity and stability. | XantPhos, RuPhos, BrettPhos, Josiphos |

| Base | Activates the amine nucleophile. | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS |

| Solvent | Aprotic solvent. | Toluene, Dioxane, DMF |

Advanced Synthetic Techniques for Analogues

To overcome the limitations of traditional batch synthesis, such as long reaction times and harsh conditions, several advanced techniques have been applied to the synthesis of phenoxypyridines and their analogues.

Microwave-Assisted Synthesis : The use of microwave irradiation has become a common strategy to accelerate chemical reactions. For both Ullmann and palladium-catalyzed couplings, microwave heating can dramatically reduce reaction times from many hours to mere minutes. researchgate.netfoliamedica.bgjyoungpharm.orgmdpi.com This is due to the efficient and direct heating of the polar solvent and reactants, leading to higher reaction rates and often cleaner reactions with improved yields. foliamedica.bg

Flow Chemistry : Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. uc.pt Reactants are pumped through a heated tube or microreactor, allowing for precise control over temperature, pressure, and reaction time. This technology is particularly well-suited for reactions that are highly exothermic or require careful handling of reagents. For diaryl ether synthesis, continuous flow processes can enable safer operation at high temperatures and pressures and facilitate automated, multi-step syntheses. uc.pt

Aryne Chemistry : A modern and efficient method for forming phenoxypyridine derivatives involves the use of aryne intermediates. rsc.orgnih.govresearchgate.netsemanticscholar.org Arynes, generated in situ, are highly reactive species that can readily undergo nucleophilic attack. The reaction of a pyridone with an in situ generated aryne can lead to the formation of the corresponding phenoxypyridine under mild, metal-free conditions, representing an environmentally benign synthetic route. rsc.orgnih.govresearchgate.netsemanticscholar.org

C-H Bond Functionalization Methodologies

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for forming C-O bonds, bypassing the need for pre-functionalized starting materials. nih.govrsc.org This approach is particularly advantageous for late-stage functionalization in complex molecule synthesis. acs.org

One innovative method involves a hypervalent iodine-reagent-based C-H functionalization to synthesize diaryl ethers. acs.org In this strategy, an arene is directly converted into a diaryliodonium salt, which then undergoes a C–O coupling reaction with a phenol. acs.org This transition-metal-free approach proceeds under mild conditions and demonstrates good functional group tolerance. acs.org For the synthesis of this compound, this could involve the C-H activation of a pyridine ring to form a pyridyl-aryliodonium salt, followed by coupling with 2-bromophenol.

Transition metal catalysis, particularly with rhodium and palladium, is also central to C-H activation strategies. nih.govoup.comescholarship.org These catalysts can enable the direct arylation of C-H bonds, offering a streamlined route to diaryl ether frameworks. nih.gov However, achieving regioselectivity in the C-H functionalization of pyridines is a significant challenge due to the presence of multiple active C-H bonds (at the C2, C3, and C4 positions) and the coordinating nature of the nitrogen atom. nih.govresearchgate.net Innovative strategies are often required to direct the functionalization to the desired C4 position. nih.gov

| Methodology | Key Reagents/Catalysts | Key Advantages | Challenges for 4-position Pyridine | Reference |

|---|---|---|---|---|

| Hypervalent Iodine-Mediated | Diaryliodonium salts, Cs₂CO₃ | Transition-metal-free, mild conditions, good functional group tolerance. | Requires selective synthesis of the C4-pyridyl iodonium (B1229267) salt. | acs.org |

| Rhodium(III)-Catalyzed | [Cp*RhCl₂]₂, AgSbF₆ | High efficiency for C-H activation, applicable to heterocycles. | Directing group often required to achieve C4 selectivity over C2. | escholarship.org |

| Palladium-Catalyzed | Pd(OAc)₂, various ligands | Broad substrate scope, well-established for C-O bond formation. | Competition between C2, C3, and C4 functionalization. | oup.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, represent a highly efficient synthetic strategy. growingscience.comnih.gov These reactions are prized for their high atom and step economy, simplified procedures, and ability to rapidly generate molecular diversity. researchgate.netacsgcipr.org

For the synthesis of this compound derivatives, an MCR approach could be envisioned that constructs the functionalized pyridine ring and attaches the phenoxy group in a single operation. For example, a one-pot reaction involving an aldehyde, a ketone, a cyanide source (like malononitrile), and ammonium (B1175870) acetate (B1210297) can be used to synthesize substituted pyridines. acsgcipr.orgresearchgate.net Incorporating a precursor to the 2-bromophenoxy moiety into such a scheme would exemplify a convergent MCR strategy.

The key advantages of MCRs include reduced waste generation, shorter reaction times, and the elimination of intermediate isolation and purification steps, which aligns well with the principles of green chemistry. acsgcipr.orgrasayanjournal.co.in While specific MCRs for this compound are not extensively documented, the principles are widely applied to the synthesis of highly substituted pyridine and pyran cores. growingscience.comresearchgate.netresearchgate.net

Chemo- and Regioselective Synthesis

Achieving both chemo- and regioselectivity is paramount in the synthesis of unsymmetrical diaryl ethers like this compound. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity concerns the specific position of bond formation.

The synthesis requires the selective formation of a C-O bond at the C4 position of the pyridine ring. The direct C4-alkylation of pyridines has been a long-standing challenge, often resulting in mixtures of isomers. nih.gov Modern methods have been developed to control this selectivity. For instance, using a temporary blocking group can direct Minisci-type reactions specifically to the C4 position. nih.gov In the context of C-O bond formation, activating the pyridine as an N-oxide can alter the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack. Subsequent deoxygenation yields the desired pyridine derivative. The reaction of pyridine N-oxides with benzynes can be directed to produce 2-substituted pyridines by modifying reaction conditions, highlighting the fine control that can be achieved over regioselectivity. rsc.org

Furthermore, in coupling reactions involving diaryliodonium salts, regioselectivity can be controlled. Using aryl(2,4-dimethoxyphenyl)iodonium tosylates, for example, allows for the preferential transfer of the desired aryl group to the phenol, with the 2,4-dimethoxyphenyl group acting as a non-transferable "dummy" ligand. organic-chemistry.org This ensures the formation of the intended unsymmetrical diaryl ether with high selectivity. organic-chemistry.org

| Strategy | Description | Target Position | Reference |

|---|---|---|---|

| Pyridine N-Oxide Activation | Increases electrophilicity at C2 and C4 positions for nucleophilic attack. | C2 / C4 | rsc.orgorganic-chemistry.org |

| Blocking Groups | A removable group is installed to block more reactive sites (e.g., C2), directing functionalization to C4. | C4 | nih.gov |

| Directed Metalation | A directing group on the pyridine ring coordinates to a metal catalyst, guiding C-H activation to an adjacent position. | C2 / C3 | researchgate.net |

| Minisci Reaction Control | Radical substitution on the protonated pyridine ring, selectivity can be influenced by steric and electronic factors. | C2 / C4 | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. magtech.com.cn The synthesis of diaryl ethers, including this compound, has been a focus for the application of these principles.

Key green chemistry approaches relevant to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Multicomponent reactions are excellent examples of this principle. researchgate.net

Use of Safer Solvents and Auxiliaries : Many modern protocols strive to replace hazardous organic solvents with more environmentally benign alternatives, such as water. researchgate.netorganic-chemistry.org Metal-free arylations of phenols have been successfully performed in water, simplifying the process and reducing environmental impact. organic-chemistry.org Solvent-free mechanochemical methods, such as ball milling, also represent a significant advance. nih.govresearchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. beilstein-journals.org The development of efficient copper- or palladium-catalyzed coupling reactions allows for low catalyst loadings, and recent advances focus on using recyclable catalysts to further improve sustainability. researchgate.netjsynthchem.com

Energy Efficiency : Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Designing Safer Chemicals : Methodologies that avoid harsh reagents and high temperatures are preferred. greenchemistry-toolkit.org For example, transition-metal-free syntheses using diaryliodonium salts can be performed under mild conditions, often at room temperature or slightly elevated temperatures, which is a significant improvement over traditional Ullmann conditions that required temperatures around 200 °C. beilstein-journals.orgorganic-chemistry.org

A rapid and eco-friendly approach for synthesizing heteroaryl ethers from azine N-oxides and phenols has been developed, which highlights excellent atom economy, the use of an eco-friendly solvent, and mild reaction conditions. rsc.org Such methodologies represent the future of sustainable synthesis for compounds like this compound.

Computational Chemistry and Theoretical Investigations of 4 2 Bromophenoxy Pyridine

Quantum Chemical Calculations

Ab Initio and Semi-Empirical Methods

There is no available research detailing the application of ab initio or semi-empirical methods to analyze 4-(2-Bromophenoxy)pyridine. These methods, like DFT, are foundational to computational chemistry for predicting molecular properties.

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been published. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with their energy gap, are key indicators of the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

No specific Molecular Electrostatic Potential (MEP) maps for this compound were found. An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Published Natural Bond Orbital (NBO) analyses for this compound are not available. NBO analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule.

Further computational research is required to elucidate the specific electronic and chemical properties of this compound.

Conformational Analysis and Torsional Barriers

A computational conformational analysis of this compound would aim to identify the most stable three-dimensional arrangements of the molecule. This is primarily governed by the rotation around the C-O-C ether linkage, which connects the pyridine (B92270) and 2-bromophenyl rings. The key dihedral angles defining the molecular conformation would be the C(pyridine)-O-C(phenyl)-C(phenyl) and O-C(phenyl)-C(phenyl)-Br angles.

Theoretical chemists would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of the molecule as a function of these dihedral angles. The results of such an analysis would be presented in a potential energy scan, illustrating the energy changes during the rotation around the specified bonds.

Table 1: Hypothetical Torsional Barrier Data for this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) | Method/Basis Set |

|---|---|---|

| C-O Bond Rotation | Data not available | Data not available |

| C-C Bond Rotation | Data not available | Data not available |

From these calculations, the global minimum energy conformation, representing the most stable structure, and various local minima could be identified. The energy differences between these stable conformations and the transition states connecting them would define the torsional barriers, or the energy required for the molecule to rotate from one conformation to another. This information is crucial for understanding the molecule's flexibility and its potential interactions in a biological or chemical system.

Reaction Mechanism Studies and Transition State Analysis

Investigations into the reaction mechanisms involving this compound would utilize computational methods to map out the energetic pathways of potential chemical transformations. For instance, reactions such as nucleophilic substitution at the pyridine ring or reactions involving the bromine atom could be explored.

Computational chemists would model the reactants, products, and any intermediates along a proposed reaction coordinate. A key aspect of these studies is the location and characterization of transition states, which are the highest energy points along the reaction pathway. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that a located transition state correctly connects the reactants and products. These studies provide fundamental insights into the reactivity of the molecule.

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations would offer a way to study the dynamic behavior of this compound over time. In an MD simulation, the motion of the atoms in the molecule is simulated by solving Newton's equations of motion. This provides a detailed picture of the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological macromolecule.

These simulations are particularly useful for extensive conformational sampling, allowing researchers to observe the different shapes the molecule can adopt at a given temperature and the frequency of transitions between these shapes. This is especially important for flexible molecules where multiple conformations may be biologically relevant. The results can provide information on the average structural properties and the time scales of molecular motions. To date, no such simulations have been published for this compound.

Prediction of Spectroscopic Properties (e.g., Theoretical IR Spectra)

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, theoretical vibrational spectra, such as Infrared (IR) and Raman spectra, could be calculated.

These calculations are typically performed using frequency analysis after a geometry optimization, often with DFT methods. The output provides the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical spectrum. These predicted spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Relative Intensity |

|---|---|---|

| C-H stretch (aromatic) | Data not available | Data not available |

| C-O-C stretch (ether) | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

| Pyridine ring vibration | Data not available | Data not available |

Reactivity and Mechanistic Studies of 4 2 Bromophenoxy Pyridine in Organic Reactions

Aryl Halide Reactivity of the Bromine Atom

The most prominent reactive site for synthetic modification on the 4-(2-Bromophenoxy)pyridine scaffold is the bromine atom attached to the phenyl ring. The carbon-bromine (C-Br) bond is susceptible to cleavage and substitution through several important pathways, most notably palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The viability of this pathway is highly dependent on the electronic properties of the aromatic system.

For this compound, the bromine is on a benzene (B151609) ring, which is not intrinsically electron-deficient. SNAr reactions on simple aryl halides are generally disfavored due to the high energy of the intermediate Meisenheimer complex. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group to stabilize the anionic intermediate. The this compound molecule lacks this activation, rendering the bromine atom largely unreactive toward direct nucleophilic displacement via the SNAr mechanism.

Conversely, the pyridine (B92270) ring itself is an electron-deficient heterocycle, making it more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comechemi.com In this molecule, the phenoxy group occupies the C-4 position. While a halogen at this position would be reactive, the phenoxy group is a poor leaving group, making its substitution by a nucleophile difficult. Therefore, SNAr reactions are not a primary pathway for the functionalization of this compound under standard conditions. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The C-Br bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. wikipedia.org The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck) and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org this compound can react with various aryl or vinyl boronic acids to form complex biaryl or styrenyl structures. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

| Entry | Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | High |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 80 | Moderate-High |

Note: This table presents representative conditions for Suzuki-Miyaura reactions involving aryl bromides and is illustrative of the expected reactivity of this compound. nih.govmdpi.comresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base, such as triethylamine, which also serves to neutralize the HBr formed during the reaction. This pathway allows for the introduction of vinyl groups onto the phenyl ring of the molecule.

| Entry | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | High |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 100 | High |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 140 | Moderate |

Note: This table presents representative conditions for Heck reactions of aryl bromides and is illustrative of the expected reactivity of this compound. wikipedia.orgmasterorganicchemistry.com

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.org This method can be used to install an alkynyl functional group at the bromine-bearing position of this compound.

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-Catalyst | Base | Solvent | Temp. (°C) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 |

| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 100 |

Note: This table presents representative conditions for Sonogashira reactions with aryl bromides and is illustrative of the expected reactivity of this compound. wikipedia.orgnih.govvinhuni.edu.vn

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a nucleophilic and basic center.

Coordination Chemistry and Ligand Properties

The pyridine nitrogen acts as a Lewis base and can coordinate to a wide variety of metal centers to form transition metal complexes. wikipedia.org In this compound, the nitrogen atom is available to act as a monodentate ligand. The steric bulk of the 2-bromophenoxy group at the 4-position is directed away from the nitrogen, imposing minimal hindrance to coordination. It can participate in the formation of various coordination compounds, such as tetrahedral or octahedral complexes, depending on the metal ion and other coordinating ligands. wikipedia.orgmdpi.com

N-Oxidation and Quaternization Reactions

The nucleophilic nitrogen can undergo reactions with electrophiles. N-Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), converts the pyridine nitrogen to a pyridine N-oxide. organic-chemistry.org This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and can modify its coordination properties. scripps.edu

Quaternization: The pyridine nitrogen can be alkylated by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. scielo.brnih.gov This reaction introduces a permanent positive charge on the nitrogen atom, significantly increasing the electron-deficiency of the pyridine ring and enhancing its solubility in polar solvents. researchgate.netresearchgate.net

Phenoxy Group Reactivity and Functionalization

The diaryl ether linkage (C-O-C) is generally robust and chemically stable, requiring harsh conditions for cleavage. Under typical synthetic conditions used to modify other parts of the molecule, the phenoxy group remains intact. While direct functionalization of the phenoxy group is challenging, potential but low-yielding reactions could include electrophilic aromatic substitution on the phenoxy ring, though the bromine atom and the ether linkage would direct incoming electrophiles to specific positions. More specialized reactions, such as directed ortho-metalation, are theoretically possible but would likely face challenges with regioselectivity due to the multiple sites on both aromatic rings.

On-Surface Chemical Reactions and Self-Assembly Processes

There is no specific information available in the searched literature regarding the on-surface chemical reactions and self-assembly processes of this compound.

Metal-Surface Interactions and Adsorption Behavior

Specific studies on the interaction of this compound with metal surfaces and its adsorption behavior have not been found in the available literature.

Surface-Mediated Covalent and Coordination Chemistry

There is no available research detailing the surface-mediated covalent and coordination chemistry of this compound.

Photochemical and Electrochemical Reactivity

Specific investigations into the photochemical and electrochemical reactivity of this compound are not documented in the searched scientific literature.

Coordination Chemistry and Metal Complexes of 4 2 Bromophenoxy Pyridine Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating the 4-(2-Bromophenoxy)pyridine ligand generally involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal precursor, solvent, and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final product's composition and structure. For instance, the reaction of transition metal halides or acetates with this compound can lead to the formation of discrete mononuclear or polynuclear complexes.

Characterization of these newly synthesized complexes is typically achieved through a combination of analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the coordination mode of the ligand. X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of these complexes in the solid state.

While specific synthetic procedures for metal complexes of this compound are not extensively detailed in the public domain, the general principles of pyridine-metal complex formation are applicable. The nitrogen atom of the pyridine (B92270) ring acts as the primary coordination site to the metal center.

Structural Analysis of Coordination Compounds (e.g., Geometry, Bond Lengths, Angles)

Transition metal complexes with pyridine-based ligands can adopt various geometries, including tetrahedral, square planar, and octahedral configurations. wikipedia.org The specific geometry is dictated by the nature of the metal ion, its oxidation state, and the number of coordinated ligands. In complexes of this compound, the M-N bond length (where M is the metal ion) is a key parameter, providing insight into the strength of the coordination bond. The bond angles around the metal center define the coordination polyhedron.

Table 1: Representative Crystallographic Data for Metal Complexes with Pyridine-Type Ligands

| Complex | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bond Angle (°) |

|---|---|---|---|---|

| [Ag(Py)₂]ClO₄ | Ag(I) | Linear | 2.126(4), 2.133(4) | 173.83(17) |

Role of this compound as a Ligand in Catalysis

Pyridine-containing metal complexes are widely explored for their catalytic activities in various organic transformations. The electronic properties of the pyridine ligand, which can be tuned by substituents, play a significant role in the catalytic performance of the metal center. The 2-bromophenoxy group in this compound can influence the Lewis acidity of the metal center, thereby affecting its catalytic efficacy.

While specific catalytic applications of metal complexes derived from this compound are not prominently reported, related pyridine-based complexes have shown utility in reactions such as C-C coupling. nih.gov The design of a catalytic cycle often involves the pyridine ligand stabilizing the metal center in different oxidation states and facilitating substrate activation. The development of catalysts with diboron(4) compounds in the presence of a pyridine cocatalyst has been reported for radical [3 + 2] cycloaddition reactions, showcasing the role of pyridine in mediating the transfer of boronyl radicals. nih.gov

Spectroscopic Properties of Metal Complexes

The coordination of this compound to a metal ion induces changes in its spectroscopic signatures, which can be monitored by various techniques.

Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies of the pyridine ring are altered. Shifts in the C=N and C=C stretching vibrations can confirm the coordination of the pyridine nitrogen to the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. Metal-to-ligand charge transfer (MLCT) bands are often observed in complexes of transition metals with pyridine-based ligands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. The chemical shifts of the pyridine protons and carbons are sensitive to the coordination environment.

Table 2: Illustrative Spectroscopic Data for Pyridine-Containing Metal Complexes

| Complex System | Spectroscopic Technique | Key Observations |

|---|---|---|

| Ag(I)-Pyridine Complexes | UV-Vis | Bands assigned to pyridine n–π* and Ag⁺-Py MLCT. mdpi.com |

| Iron-Catechol-Pyridine Polymers | UV-Vis | Characteristic bands centered at λmax = 550nm. sciforum.net |

Note: This table provides examples from related systems to indicate the types of spectroscopic features observed.

Supramolecular Assembly through Metal-Ligand Interactions

The directional nature of metal-ligand coordination bonds makes them excellent tools for the construction of well-defined supramolecular architectures. The this compound ligand, with its single coordination site on the pyridine nitrogen, can act as a monodentate ligand in the formation of discrete molecular complexes or as a building block in more extended structures through other intermolecular interactions.

While the pyridine nitrogen provides the primary coordination site, the 2-bromophenoxy substituent can engage in weaker interactions, such as π-π stacking or halogen bonding, which can direct the self-assembly of the metal complexes into higher-order structures like chains, layers, or three-dimensional networks. The formation of a multivalent supramolecular assembly has been reported for a system involving 4-(4-bromophenyl)pyridine-1-ium bromide modified hyaluronic acid, cucurbit wikipedia.orguril, and laponite clay, which exhibits room-temperature phosphorescence. rsc.org This highlights the potential of brominated pyridine derivatives in the construction of functional supramolecular materials.

In-depth Article on the Supramolecular Chemistry of this compound Cannot Be Generated Due to Lack of Specific Research Data

A thorough and scientifically accurate article focusing on the supramolecular chemistry and self-assembly of the chemical compound “this compound,” as per the detailed provided outline, cannot be generated at this time. Extensive searches for specific research findings on this particular compound have revealed a significant lack of published data across the requested topics.

The user's request specified a detailed exploration of several advanced areas of supramolecular chemistry, including host-guest interactions, the formation of mechanically interlocked molecules like pseudorotaxanes, and the creation of self-assembled nanostructures. Furthermore, a deep dive into the non-covalent interactions governing its crystal engineering, such as hydrogen bonding, halogen bonding, and π-π stacking, was required.

Despite the existence of general research in these fields, literature that specifically investigates "this compound" is not available in the public domain. Consequently, the following sections of the proposed article could not be substantiated with factual, detailed research findings:

Supramolecular Chemistry and Self Assembly of 4 2 Bromophenoxy Pyridine Derivatives

Non-Covalent Interactions in Crystal Engineering:A crystallographic analysis of 4-(2-Bromophenoxy)pyridine, which would be essential for a detailed and accurate description of its hydrogen bonding, halogen bonding (such as Br...π or Br...F), π-π stacking, and C-H...π interactions, is not present in accessible databases. While the functional groups of the molecule (a pyridine (B92270) ring and a bromophenyl group) suggest that such interactions are likely, a speculative discussion would not meet the required standard of scientific accuracy based on detailed research findings.

Without dedicated studies on this compound, generating an article that is both comprehensive and strictly adheres to the provided outline is not possible. The creation of scientifically sound content necessitates a foundation of peer-reviewed research, which is currently unavailable for this specific compound in the context of the requested topics.

Supramolecular Polymerization and Networks

As no research has been published on the supramolecular polymerization or network formation of this compound, there are no detailed research findings or data to present in this section.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Advanced Research Applications of 4 2 Bromophenoxy Pyridine in Materials Science

Organic Light-Emitting Diode (OLED) Applications

There is no specific research available detailing the application of 4-(2-Bromophenoxy)pyridine as a component in the emissive or charge-transport layers of Organic Light-Emitting Diodes. Research in OLEDs often involves related pyridine (B92270) derivatives, but studies focusing on this particular compound have not been identified.

Fluorescent and Phosphorescent Materials

Investigations into the fluorescent and phosphorescent properties of specific molecular structures are crucial for the development of advanced materials. However, dedicated studies on this compound for these applications are not found in the available literature.

Development of New Materials with Specific Optical and Electronic Properties

The synthesis and characterization of new materials are fundamental to materials science. While this compound may serve as a precursor or building block in organic synthesis, there are no specific reports on its use to develop new materials with targeted optical and electronic properties for advanced applications.

Photovoltaic Applications and Energy Conversion

No published research was found that investigates the use of this compound in photovoltaic devices or for other energy conversion applications. The development of organic photovoltaic materials often involves donor-acceptor architectures, but the role of this specific compound has not been explored.

Future Directions and Emerging Research Avenues for 4 2 Bromophenoxy Pyridine

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by enhancing the efficiency and precision of molecular design. chemrxiv.org These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures with desired characteristics. azolifesciences.comnih.gov

For 4-(2-Bromophenoxy)pyridine, ML algorithms can be trained on existing data from similar diaryl ether compounds to predict various properties of its derivatives. This includes predicting biological activity against specific targets, physicochemical properties like solubility and permeability, and potential cardiotoxicity. nih.gov Generative AI models, combined with reinforcement learning, can explore the vast chemical space around the this compound core to design new molecules with optimized properties for specific applications, such as kinase inhibition in cancer therapy. nih.govnih.govrsc.org

Furthermore, ML can accelerate the discovery of new chemical reactions and optimize synthesis pipelines. azolifesciences.com By analyzing reaction databases, ML models can predict the outcomes of potential reactions involving this compound, suggesting optimal conditions and catalysts, thereby reducing the need for extensive empirical experimentation. springernature.com This data-driven approach streamlines the synthesis of novel derivatives for further investigation.

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Drug Discovery | Supervised Learning, Neural Networks | Prediction of drug-target interactions and ADMET properties. chemrxiv.org |

| Molecular Design | Generative Adversarial Networks (GANs) | De novo design of novel derivatives with optimized activity. nih.gov |

| Synthesis Planning | Reinforcement Learning | Identification of efficient synthetic routes and reaction conditions. chemrxiv.org |

| Materials Science | Graph Machine Learning | Prediction of electronic and photophysical properties for new materials. springernature.com |

Advanced Spectroscopic Techniques for Real-Time Analysis

Understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions are crucial for efficient chemical synthesis. Advanced spectroscopic techniques, particularly when used for real-time, in-situ monitoring, provide invaluable insights into reaction mechanisms. mpg.debruker.com

For transformations involving this compound, techniques like online flow Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be employed. bruker.commagritek.com These methods allow researchers to track the consumption of reactants and the formation of products and intermediates as the reaction progresses. mpg.de This is particularly useful for optimizing complex multi-step syntheses or for studying catalytic cycles in detail. For instance, monitoring a Suzuki coupling reaction at the bromine position of this compound in real-time could help in fine-tuning parameters like catalyst loading, temperature, and reaction time to maximize yield and minimize impurities.

Native mass spectrometry is another powerful tool for real-time monitoring, especially for studying interactions with biological macromolecules or for observing enzymatic reactions. nih.gov This could be applied to investigate how derivatives of this compound interact with target proteins, providing mechanistic insights into their mode of action. nih.gov

High-Throughput Synthesis and Screening Approaches

To efficiently explore the chemical space accessible from this compound, high-throughput synthesis (HTS) and screening methods are indispensable. HTS allows for the rapid, parallel synthesis of a large library of related compounds. springernature.com By utilizing automated liquid handlers and parallel reactors, hundreds or thousands of derivatives of this compound can be synthesized simultaneously. Each derivative could feature different substituents on the pyridine (B92270) or phenyl rings, introduced through various chemical transformations.

Once a compound library is generated, high-throughput screening can be used to quickly assess their biological activity or material properties. For example, in a drug discovery context, the library could be screened against a panel of protein kinases to identify potent and selective inhibitors. rsc.org This combination of rapid synthesis and screening dramatically accelerates the hit-to-lead optimization process. This approach has proven successful in diversifying drug candidates and discovering compounds with improved properties. springernature.com

Exploration of Novel Catalytic Transformations

The functionalization of this compound can be significantly expanded by employing novel catalytic transformations. The presence of both a C-Br bond and multiple C-H bonds on the two aromatic rings provides opportunities for a variety of advanced cross-coupling and functionalization reactions.

Cross-Coupling Reactions: While traditional Suzuki and Stille couplings are well-established for C-Br bonds, newer, more versatile palladium-catalyzed reactions could be explored. mdpi.comnih.govresearchgate.net For instance, light-promoted, transition-metal-free coupling reactions of bromopyridines with Grignard reagents offer an alternative synthetic route. organic-chemistry.org

C-H Activation/Functionalization: A major frontier in organic synthesis is the direct functionalization of C-H bonds. rsc.org For this compound, regioselective C-H activation could allow for the introduction of new functional groups directly onto the pyridine or phenoxy rings without pre-functionalization. Recent advancements have demonstrated the C-H activation of pyridines at various positions using transition metal catalysts like rhodium and iridium. rsc.orgchemrxiv.org Photocatalytic methods are also emerging as powerful tools for the meta- and para-C-H functionalization of pyridines. nih.gov These strategies would provide novel and atom-economical pathways to previously inaccessible derivatives. rsc.orgnih.gov

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The structural features of this compound make it an interesting building block for new organic materials. Pyridine and its derivatives are known to be useful in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uky.edu The combination of the electron-deficient pyridine ring and the electron-rich phenoxy group can lead to materials with interesting charge-transport properties.

Future research could focus on synthesizing oligomers and polymers derived from this compound. The bromine atom serves as a convenient handle for polymerization reactions, such as Suzuki polycondensation. By carefully designing the monomers, materials with specific electronic properties could be targeted. For instance, incorporating pyrene (B120774) or other polycyclic aromatic hydrocarbons could lead to new hole-transporting materials for OLEDs. acs.org The interface between organic synthesis and materials science will be crucial for designing, preparing, and characterizing these novel functional materials.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Bromophenoxy)pyridine, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted synthesis is a high-yield approach. For example, reacting 4-bromo-2-(2-bromophenoxy)aniline with acetic anhydride under microwave irradiation yields 89% of the product, as confirmed by LCMS and NMR . Conventional methods, such as nucleophilic aromatic substitution between 2-bromophenol derivatives and halogenated pyridines, require longer reaction times and may yield 70–85% depending on catalysts (e.g., K₂CO₃ in DMF).

- Key Data :

| Method | Catalyst/Temp | Yield | Characterization |

|---|---|---|---|

| Microwave | Acetic anhydride, 100°C | 89% | LCMS (M+H)+ = 384.0; ¹H/¹³C NMR |

| Conventional | K₂CO₃, DMF, 80°C | 70–85% | TLC, elemental analysis |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H NMR : Aromatic proton signals (δ 7.30–7.15 ppm) confirm the bromophenoxy moiety, while pyridinic protons appear at δ 8.05 ppm (doublet) .

- LCMS : Molecular ion peaks (e.g., [M+H]+ = 384.0) validate purity and molecular weight .

- X-ray crystallography (for derivatives): Dihedral angles between aromatic rings (e.g., 64.2° in pyrimidine analogs) reveal conformational stability .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Guidelines :

- Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation) under EU-GHS, requiring PPE (gloves, goggles) and fume hoods .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .

- Storage : Keep in sealed containers under inert gas (N₂) to prevent degradation .

Advanced Research Questions

Q. How can this compound be functionalized for applications in medicinal chemistry?

- Methodology :

- Nitration : Use HNO₃/H₂SO₄ to introduce nitro groups at the 3-position of the phenyl ring, enabling subsequent reduction to amino derivatives for further coupling (e.g., with ethoxymethylenemalonates) .

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups via Pd-catalyzed cross-coupling to diversify bioactivity .

Q. How should researchers address contradictions in toxicity data for this compound?

- Analysis :

- Discrepancy : Some SDS reports classify acute toxicity (Category 4) , while others state "no data available" .

- Risk Mitigation : Assume worst-case toxicity (Category 4) until validated. Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structurally similar brominated aromatics (e.g., 2-bromophenol, LD₅₀ = 200 mg/kg in rats) .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., for heterocyclic frameworks)?

- Case Study :

- Step 1 : Bromine acts as a leaving group for nucleophilic substitution with piperidine derivatives, forming intermediates like 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (99% purity) .

- Step 2 : Catalytic hydrogenation removes protecting groups or reduces nitro functionalities .

- Yield Optimization : Use Pd/C (10 wt%) under H₂ (1 atm) for selective reductions without cleaving ether linkages .

Q. How do steric and electronic effects of the bromophenoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.